An In-depth Technical Guide to (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine
An In-depth Technical Guide to (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from related structures, and outlines key methodologies for its synthesis and characterization. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its physicochemical characteristics, potential synthetic pathways, and areas for future investigation into its biological activity.
Introduction and Chemical Identity
(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine, a secondary amine featuring both a substituted benzyl group and a pyridinylmethyl moiety, belongs to a class of compounds with significant potential in medicinal chemistry. The presence of the pyridine ring, a common pharmacophore, and the substituted aromatic system suggests the possibility of diverse biological activities. This guide aims to consolidate the known information and provide a predictive framework for understanding the chemical behavior of this molecule.
Chemical Structure:
Figure 1: 2D structure of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine.
Core Identifiers:
| Identifier | Value |
| IUPAC Name | N-[(2-ethoxyphenyl)methyl]-1-(pyridin-3-yl)methanamine[1] |
| CAS Number | 510723-56-5[2] |
| Molecular Formula | C₁₅H₁₈N₂O[1] |
| Molecular Weight | 242.32 g/mol [1] |
Physicochemical Properties: A Blend of Knowns and Predictions
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available | [1] |
| pKa (predicted) | Basic pKa (amine): ~8.5-9.5; Acidic pKa (pyridine): ~4.5-5.5 | Chemically inferred |
| LogP (predicted) | ~2.5 - 3.5 | Chemically inferred |
The predicted pKa values suggest that the secondary amine is the more basic nitrogen, while the pyridine nitrogen is less basic. The predicted LogP indicates a moderate lipophilicity, suggesting the compound may have reasonable membrane permeability. It is crucial to underscore that these are theoretical estimations, and experimental validation is paramount for any drug development program.
Synthesis and Reactivity: A Focus on Reductive Amination
The structure of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine lends itself to a straightforward synthesis via reductive amination. This robust and widely used reaction involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by reduction to the corresponding amine.
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis via reductive amination.
Experimental Protocol: Reductive Amination
Causality behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for reductive aminations as it is mild, tolerant of a wide range of functional groups, and can often be used in a one-pot procedure without the need to pre-form the imine. The choice of dichloromethane (DCM) as a solvent is due to its inert nature and ability to dissolve a wide range of organic compounds.
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Reaction Setup: To a solution of 2-ethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add pyridin-3-ylmethanamine (1.0-1.2 eq).
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Imine Formation (Optional but recommended for challenging substrates): Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Self-Validating System: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting materials and the appearance of the product.
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Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity Profile:
The reactivity of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine will be dictated by the secondary amine and the pyridine ring.
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N-Alkylation/Acylation: The secondary amine is nucleophilic and can undergo further alkylation or acylation reactions.
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Salt Formation: Both the secondary amine and the pyridine nitrogen can be protonated by acids to form salts, which can be advantageous for formulation purposes.
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Pyridine Ring Chemistry: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. It can also be N-oxidized.
Spectroscopic Characterization
While specific spectra for (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine are not available in public databases, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons from the ethoxybenzyl and pyridinyl rings (δ ~6.8-8.5 ppm).- Methylene protons of the benzyl and pyridinylmethyl groups (singlets or AB quartets, δ ~3.5-4.5 ppm).- Methylene and methyl protons of the ethoxy group (quartet and triplet, respectively, δ ~4.0 and ~1.4 ppm).- A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons (δ ~110-160 ppm).- Methylene carbons adjacent to nitrogen (δ ~45-55 ppm).- Carbons of the ethoxy group (δ ~63 and ~15 ppm). |
| IR Spectroscopy | - N-H stretching vibration (around 3300-3500 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, ~2850-3100 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic rings (~1450-1600 cm⁻¹).- C-O stretching of the ethoxy group (~1250 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ at m/z 242.32.- Fragmentation patterns corresponding to the loss of the ethoxybenzyl or pyridinylmethyl fragments. |
Biological Activity and Therapeutic Potential: An Area Ripe for Exploration
Currently, there is no specific information in the public domain detailing the biological activity of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine. However, the structural motifs present in the molecule are found in numerous biologically active compounds, suggesting several avenues for investigation.
Potential Areas of Biological Investigation:
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Kinase Inhibition: Pyridine-containing compounds are prevalent as kinase inhibitors. The N-(pyridin-3-yl)pyrimidin-4-amine scaffold, for instance, has been explored for CDK2 inhibition in cancer therapy[2].
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GPCR Modulation: The benzyl-amine substructure is a common feature in ligands for G-protein coupled receptors.
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Enzyme Inhibition: The overall structure could be tailored to fit the active sites of various enzymes. For example, aminopyridine derivatives have been investigated as inhibitors of tissue kallikrein for inflammatory diseases[3].
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Antimicrobial Activity: Pyridine derivatives have a long history as antimicrobial agents, and this compound could be screened for antibacterial or antifungal properties[4].
Logical Workflow for Biological Evaluation:
Figure 3: A typical workflow for the biological evaluation of a novel compound.
Safety and Handling
According to the available safety data sheet, (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is classified with the following hazards:
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Skin irritation (Category 2)
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Eye irritation (Category 2A)
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Specific target organ toxicity - single exposure (Category 3), Respiratory system [1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood[1].
Conclusion and Future Directions
(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound with a chemical structure that suggests potential for biological activity, yet it remains largely uncharacterized in the public domain. This technical guide has provided a framework for understanding its fundamental chemical properties, a plausible and detailed synthetic route, and a roadmap for its biological evaluation. The next critical steps for advancing the understanding of this molecule are:
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Experimental Verification: Synthesis and purification of the compound to obtain a well-characterized sample.
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Physicochemical Profiling: Experimental determination of its melting point, boiling point, solubility, pKa, and LogP.
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Comprehensive Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.
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Broad Biological Screening: Initiation of in vitro screening campaigns against a diverse panel of biological targets to identify potential therapeutic applications.
This guide serves as a starting point for researchers to unlock the potential of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine and its derivatives in the pursuit of novel therapeutics.
References
- This reference is not cited in the text.
- Google Patents. (n.d.). Aminopyridine derivatives.
- This reference is not cited in the text.
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Zheng, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 893395. [Link]
- This reference is not cited in the text.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2009133348A1 - Aminopyridine derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
